molecular formula C6H8N4O B13834452 3-Aminopyridine-2-carbohydrazide CAS No. 3303-28-4

3-Aminopyridine-2-carbohydrazide

Cat. No.: B13834452
CAS No.: 3303-28-4
M. Wt: 152.15 g/mol
InChI Key: LSJIEYHLDAINEC-UHFFFAOYSA-N
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Description

3-Aminopyridine-2-carbohydrazide is a nitrogen-containing heterocyclic compound derived from pyridine. It is known for its versatile applications in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals. The compound’s structure features an amino group at the third position and a carbohydrazide group at the second position of the pyridine ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyridine-2-carbohydrazide typically involves the reaction of 3-aminopyridine with hydrazine derivatives. One common method includes the condensation of 3-aminopyridine with ethyl 3-bromo-2-oxo propanoate, followed by the reaction with hydrazine hydrate to yield the desired carbohydrazide derivative .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Aminopyridine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions include substituted pyridine derivatives, oxo compounds, and amine derivatives, which are valuable intermediates in further synthetic applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Aminopyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit enzymes such as ribonucleotide reductase, which is crucial for DNA synthesis and cell proliferation. Molecular docking studies have identified key residues, such as Lys627 and Asp836, that interact with the active compound, contributing to its antiproliferative effects .

Comparison with Similar Compounds

    2-Aminopyridine: Another aminopyridine derivative with similar applications but differing in the position of the amino group.

    4-Aminopyridine: Known for its use in treating neurological disorders, it differs in the position of the amino group.

    Pyridine-2-carbohydrazide: Similar in structure but lacks the amino group at the third position.

Uniqueness: 3-Aminopyridine-2-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form Schiff bases and coordinate with metal ions makes it a versatile ligand in coordination chemistry .

Properties

CAS No.

3303-28-4

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

3-aminopyridine-2-carbohydrazide

InChI

InChI=1S/C6H8N4O/c7-4-2-1-3-9-5(4)6(11)10-8/h1-3H,7-8H2,(H,10,11)

InChI Key

LSJIEYHLDAINEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=O)NN)N

Origin of Product

United States

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